molecular formula C10H8N4O B13629942 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

Cat. No.: B13629942
M. Wt: 200.20 g/mol
InChI Key: MWZVMZICRMGTIA-UHFFFAOYSA-N
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Description

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with an amino group and an acetonitrile moiety, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of 2-aminobenzonitrile with formamide to form the quinazolinone core, followed by further functionalization to introduce the acetonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different functional groups.

    Aminobenzonitrile derivatives: Compounds with similar amino and nitrile groups but different core structures.

Uniqueness

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile

InChI

InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2

InChI Key

MWZVMZICRMGTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N

Origin of Product

United States

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